Cas no 2172004-01-0 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid)

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid
- 2172004-01-0
- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid
- EN300-1550370
-
- インチ: 1S/C25H19N3O5/c29-23(28-17-12-16(24(30)31)13-26-14-17)10-5-11-27-25(32)33-15-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,12-14,22H,11,15H2,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: ZOECJXKWIUAFHK-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC#CC(NC1C=NC=C(C(=O)O)C=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 441.13247072g/mol
- どういたいしつりょう: 441.13247072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 780
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550370-0.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1550370-1.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1550370-0.05g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1550370-1000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1550370-10000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1550370-2.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1550370-2500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1550370-5000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1550370-0.25g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1550370-5.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pyridine-3-carboxylic acid |
2172004-01-0 | 5g |
$9769.0 | 2023-06-05 |
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid 関連文献
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid (CAS: 2172004-01-0)
The compound 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid (CAS: 2172004-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential use in drug discovery.
Recent studies have highlighted the role of this compound as a versatile building block in peptide synthesis and medicinal chemistry. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the but-2-ynamido moiety makes it particularly useful for solid-phase peptide synthesis (SPPS) and click chemistry applications. Researchers have successfully utilized this compound in the synthesis of complex peptide derivatives, demonstrating its efficacy in facilitating the formation of stable amide bonds and enabling the introduction of alkyne functionalities for further modifications.
In addition to its synthetic utility, preliminary biological evaluations have revealed promising activities for 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid. Studies have shown that derivatives of this compound exhibit moderate inhibitory effects against certain enzymes involved in inflammatory pathways, suggesting potential applications in the development of anti-inflammatory agents. Furthermore, its structural features make it a candidate for further exploration in targeted drug delivery systems, particularly in the context of cancer therapeutics.
One of the most notable advancements in the study of this compound is its application in the development of PROTACs (Proteolysis Targeting Chimeras). The alkyne functionality allows for efficient conjugation to E3 ligase ligands, enabling the design of novel PROTACs aimed at degrading disease-relevant proteins. Recent publications have demonstrated the successful use of this compound in the synthesis of PROTACs targeting oncogenic proteins, showcasing its potential in the rapidly evolving field of targeted protein degradation.
Despite these promising developments, challenges remain in the optimization of the compound's pharmacokinetic properties and selectivity. Current research efforts are focused on structural modifications to improve its bioavailability and reduce off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to explore the full therapeutic potential of this compound and its derivatives.
In conclusion, 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid (CAS: 2172004-01-0) represents a valuable tool in chemical biology and drug discovery. Its unique structural features and versatile applications make it a compound of significant interest for researchers in the field. Continued investigation into its biological activities and synthetic applications is expected to yield further insights and potential therapeutic breakthroughs in the coming years.
2172004-01-0 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopyridine-3-carboxylic acid) 関連製品
- 581-72-6(Naphthalene, 2-(bromomethyl)-6-fluoro-)
- 34841-59-3(Ethyl 2-(4-bromonaphthalen-1-yl)acetate)
- 1246034-15-0(2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine)
- 923862-35-5(1-(furan-2-yl)methyl-5-phenyl-2,3-dihydro-1H-imidazole-2-thione)
- 1538180-11-8(3-cyclopentyl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 9047-08-9(CARBOXYMETHYL SEPHADEX)
- 1805619-82-2(Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate)
- 188918-74-3(5-cyclopropyl-2-Pyridinecarbonitrile)
- 2034436-90-1(6-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine)
- 66345-66-2(1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol)




